Bradanicline

Vue d'ensemble

Description

Bradanicline, également connue sous son nom de code TC-5619, est un médicament développé par Targacept. Il agit comme un agoniste partiel au niveau du sous-type alpha-7 des récepteurs nicotiniques de l'acétylcholine neuronaux. Ce composé a montré des effets cognitifs améliorés dans des études animales et a été initialement développé comme un traitement potentiel pour la schizophrénie et le trouble déficitaire de l'attention .

Méthodes De Préparation

La synthèse de la Bradanicline implique plusieurs étapes, commençant par la préparation de la structure principale, qui comprend un cycle benzofuranne fusionné à une partie quinuclidine. La voie de synthèse implique généralement :

Formation du cycle benzofuranne : Cette étape implique la cyclisation d'un précurseur approprié pour former le cycle benzofuranne.

Attachement de la partie quinuclidine : La structure quinuclidine est ensuite attachée au cycle benzofuranne par une série de réactions, y compris la substitution nucléophile et l'amination réductrice.

Modifications finales :

Les méthodes de production industrielle de la this compound impliqueraient probablement l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés, ainsi que l'extensibilité pour une production à grande échelle.

Analyse Des Réactions Chimiques

Receptor Binding and Activation Mechanism

Bradanicline binds to engineered ligand-gated ion channels like BARNI (this compound- and Acetylcholine-activated Receptor for Neuronal Inhibition), a chimeric receptor combining the α7 nAChR ligand-binding domain with the α1 glycine receptor ion pore . Key characteristics:

-

Binding Affinity : this compound exhibits an EC<sub>50</sub> of 0.019 µM for BARNI activation, compared to acetylcholine (ACh), which has an EC<sub>50</sub> of 95.1 µM .

-

Selectivity : Over 5,000-fold selectivity for α7 nAChR over other nicotinic receptor subtypes .

| Parameter | This compound (BARNI) | Acetylcholine (BARNI) |

|---|---|---|

| EC<sub>50</sub> (µM) | 0.019 | 95.1 |

| Activation Duration | Sustained (>20 min) | Transient |

Electrophysiological Impact

This compound induces anion influx through BARNI, hyperpolarizing neurons and reducing excitability:

-

Neuronal Suppression : At 0.15 µM, this compound decreased CA1 hippocampal neuron firing rates by 72% in murine models .

-

Input Resistance : Reduced by 40% post-administration, correlating with prolonged inhibitory effects .

Pharmacokinetics and Blood-Brain Barrier Penetrance

| Parameter | Value |

|---|---|

| Plasma Concentration* | 12.3 µM (1 hr post-injection) |

| Brain Tissue Concentration* | 8.7 µM (1 hr post-injection) |

| Half-life in Brain | ~4 hours |

*Measured after intraperitoneal injection (100 mg/kg) in mice .

Therapeutic Efficacy in Seizure Models

-

Acute Seizures : this compound increased seizure-evocation thresholds by 2.3-fold in BARNI-expressing mice .

-

Chronic Epilepsy : Reduced spontaneous seizure frequency by 58% for up to 4 hours post-administration .

Chemical Stability and Metabolite Profile

While synthetic pathways for this compound are not detailed in the provided sources, its structural stability under physiological conditions is evidenced by:

-

Sustained Activity : No degradation observed during 20-minute neuronal exposure .

-

Metabolite Interactions : No significant interference from endogenous ACh at synaptic concentrations (0.1–6 nM) .

Comparative Analysis with Other Agonists

This compound outperforms traditional α7 nAChR agonists in specificity and duration:

Applications De Recherche Scientifique

Neurological Applications

Cognitive Enhancement and Schizophrenia Treatment

Bradanicline has been primarily studied for its potential cognitive-enhancing effects, particularly in relation to schizophrenia and attention deficit hyperactivity disorder (ADHD). Initial studies indicated that it could improve cognitive function in animal models, leading to its development as a treatment for cognitive impairment associated with schizophrenia .

- Clinical Trials : Phase II clinical trials were conducted to evaluate the efficacy of this compound in patients with negative and cognitive symptoms of schizophrenia. However, these trials did not demonstrate significant benefits, leading to the discontinuation of its development for this indication .

Mechanism of Action

This compound acts as a partial agonist at the alpha7 nicotinic acetylcholine receptors, which are implicated in cognitive processes. Research has shown that activation of these receptors can lead to enhanced neuronal activity and improved synaptic plasticity, which are crucial for learning and memory .

Respiratory Applications

Chronic Cough Treatment

This compound is currently undergoing evaluation for its effectiveness in treating refractory chronic cough. A Phase II clinical trial initiated by Attenua Inc. aims to assess the safety and efficacy of this compound in this context. The trial involves a randomized, double-blind, dose-escalation design with up to 49 patients participating .

- Trial Design : Patients will receive escalating doses of this compound or a placebo over three weeks, followed by a washout period before switching treatments. Cough frequency will be monitored using an objective recording device .

Anticonvulsant Potential

Recent studies have explored this compound's potential as an anticonvulsant agent. In animal models, administration of this compound resulted in a significant reduction in seizure frequency following induced seizures. This effect was attributed to the compound's ability to inhibit neuronal excitability through its action on the alpha7 nicotinic acetylcholine receptors .

- Study Findings : In experiments involving mice expressing a modified receptor system (BARNI), this compound administration led to decreased seizure activity lasting several hours post-administration. This suggests potential for further development as an anticonvulsant therapy .

Summary Table of Clinical Applications

Mécanisme D'action

Bradanicline exerts its effects by modulating the activity of the alpha-7 subtype of the neural nicotinic acetylcholine receptors. These receptors are associated with various biological functions, including inflammation regulation and cognitive functions. Activation of the alpha-7 receptors by this compound leads to neuroprotection, reducing neuronal cell deterioration and death .

Comparaison Avec Des Composés Similaires

La Bradanicline est unique par son agonisme sélectif des récepteurs nicotiniques de l'acétylcholine alpha-7. Les composés similaires comprennent :

Varénicline : Un autre agoniste des récepteurs nicotiniques, mais il cible principalement les récepteurs alpha-4 bêta-2.

Nicotine : Un agoniste non sélectif des récepteurs nicotiniques, affectant plusieurs sous-types.

La spécificité de la this compound pour le sous-type alpha-7 la rend particulièrement précieuse pour la recherche sur l'amélioration cognitive et la neuroprotection, la distinguant des autres agonistes des récepteurs nicotiniques .

Activité Biologique

Bradanicline, also known by its developmental code name TC-5619, is a small molecule that acts as a partial agonist at the alpha-7 (α7) subtype of the neuronal nicotinic acetylcholine receptors (nAChRs). This compound has garnered attention for its potential therapeutic applications, particularly in cognitive enhancement and the treatment of various neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical trial findings, and potential therapeutic uses.

This compound selectively targets the α7 nAChR, which plays a crucial role in several biological functions, including:

- Neuroprotection : The activation of α7 nAChRs has been shown to protect neuronal cells from degeneration and death, thereby contributing to neuroprotective effects during injury or inflammation .

- Cognitive Enhancement : Animal studies indicate that this compound enhances cognitive functions such as memory and learning .

- Regulation of Inflammation : The α7 nAChR is involved in modulating inflammatory responses, making this compound a candidate for treating conditions characterized by chronic inflammation .

Clinical Trials and Research Findings

This compound has undergone several clinical trials aimed at evaluating its efficacy and safety for various indications. Below is a summary of significant findings from these studies:

Safety Profile

This compound has been reported to have a manageable safety profile. In the context of its clinical trials, it was generally well tolerated among participants. However, the specific adverse effects were not extensively documented due to the limited scope of completed studies .

Future Directions

Currently, this compound is being repurposed by Attenua Pharma for chronic cough treatment. The ongoing Phase 2 trial aims to explore its efficacy in this new indication, leveraging its mechanism of action on the α7 nAChR to potentially alleviate symptoms associated with chronic cough .

Propriétés

Key on ui mechanism of action |

Bradanicline, a novel small molecule that modulates the activity of the neuronal nicotinic receptor (NNR) subtype known as alpha7(α7). The α7 NNR is associated with a variety of biological functions. In particular, the α7 NNR has been shown in animal studies to be an essential regulator of both inflammation arising from injury or infection and cognitive functions. α7 NNR plays a role in protecting neuronal cells from deterioration and death, a process known as neuroprotection. |

|---|---|

Numéro CAS |

639489-84-2 |

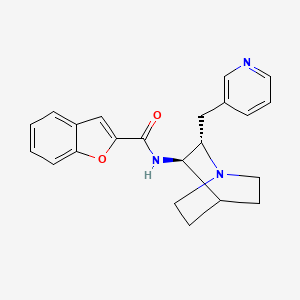

Formule moléculaire |

C22H23N3O2 |

Poids moléculaire |

361.4 g/mol |

Nom IUPAC |

N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C22H23N3O2/c26-22(20-13-17-5-1-2-6-19(17)27-20)24-21-16-7-10-25(11-8-16)18(21)12-15-4-3-9-23-14-15/h1-6,9,13-14,16,18,21H,7-8,10-12H2,(H,24,26)/t18-,21+/m0/s1 |

Clé InChI |

OXKRFEWMSWPKKV-GHTZIAJQSA-N |

SMILES |

C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |

SMILES isomérique |

C1CN2CCC1[C@H]([C@@H]2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |

SMILES canonique |

C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |

Key on ui other cas no. |

639489-84-2 |

Synonymes |

N-(2-(pyridin-3-ylmethyl)-1-azabicyclo(2.2.2)oct-3-yl)-1-benzofuran-2-carboxamide TC 5619 TC-5619 TC5619 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.